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Compound of Interest

Compound Name:
5-Ethyl-2-hydroxy-3-

methoxybenzoic acid

CAS No.: 100245-34-9

Cat. No.: B3197045

Get Quote

Executive Summary
Target Molecule: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9).[1][2][3]

Chemical Class: Polysubstituted salicylic acid derivative; homolog of o-vanillic acid. Application:

Pharmaceutical intermediate (e.g., for antiallergic tetrazole benzamides); model compound for

studying steric influence on salicylate hydrogen bonding.

This technical guide provides a rigorous protocol for the de novo crystal structure analysis of 5-
Ethyl-2-hydroxy-3-methoxybenzoic acid. Unlike simple benzoic acids, the presence of the 3-

methoxy and 5-ethyl groups introduces specific steric and electronic perturbations that dictate

unique packing motifs. This guide addresses the experimental challenges of crystallizing

flexible alkyl-substituted salicylates and details the specific structural features—such as the

S(6) intramolecular motif and R²₂(8) dimerization—that must be validated to ensure structural

integrity.
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Before attempting crystallization, the chemical purity and structural identity must be verified.

The target molecule combines a salicylic acid core with a methoxy group at the 3-position

(ortho to the phenol) and an ethyl group at the 5-position (para to the phenol).

Feature Chemical Significance
Crystallographic
Implication

Salicylic Core
Intramolecular H-bond

(OH...O=C)

Planarizes the core; reduces

H-bond donor availability.

3-Methoxy Steric bulk near the phenol
May twist out of plane; accepts

weak H-bonds.

5-Ethyl Flexible alkyl chain

High thermal motion; requires

low-temperature data

collection (100 K).

Synthesis Note: Typically synthesized via carboxylation of 4-ethyl-2-methoxyphenol or

ethylation of 3-methoxysalicylic acid. Impurities such as the 4-ethyl isomer or unreacted

phenols will inhibit crystal growth. Purity Requirement: >99.5% (HPLC) is recommended for

single-crystal growth.

Experimental Workflow: From Powder to Structure
The following workflow outlines the critical path for obtaining a publication-quality structure.

Synthesis & Purification
(>99.5% Purity)

Polymorph Screening
(Solvent Selection)

 Recrystallization SC-XRD Data Collection
(100 K, Mo/Cu Source)

 Single Crystal Selection Structure Solution
(SHELXT / OLEX2)

 hkl Data Refinement & Analysis
(Hirshfeld / Packing)

 Model Building

Click to download full resolution via product page

Figure 1: Critical path for the structural elucidation of 5-Ethyl-2-hydroxy-3-methoxybenzoic
acid.

Crystallization Strategy
Substituted benzoic acids often exhibit polymorphism. A multi-solvent approach is required to

identify the thermodynamically stable form.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3197045/docs?utm_src=pdf-body-img#structural-elucidation-protocol-5-ethyl-2-hydroxy-3-methoxybenzoic-acid
https://www.benchchem.com/product/b3197045/docs?utm_src=pdf-body#structural-elucidation-protocol-5-ethyl-2-hydroxy-3-methoxybenzoic-acid
https://www.benchchem.com/product/b3197045/docs?utm_src=pdf-body#structural-elucidation-protocol-5-ethyl-2-hydroxy-3-methoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3197045?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (80:20). The presence of

water often encourages the formation of hydrated forms, which can be more stable for polar

acids.

Method B (Slow Cooling): Dissolve in hot Toluene or Acetonitrile. These non-protic solvents

encourage the formation of carboxylic acid dimers (intermolecular H-bonds) rather than

solvent-solute interactions.

Method C (Vapor Diffusion): Dissolve in THF; diffuse Pentane or Hexane. This is ideal for

growing diffraction-quality blocks if needles form in other methods.

Target Crystal Habit: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm). Avoid thin needles, which

often suffer from twinning.

Data Acquisition Protocol (SC-XRD)
The 5-ethyl group introduces significant thermal motion. Room temperature data will likely

result in "smeared" electron density for the terminal methyl group, preventing accurate

modeling.

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is

acceptable for absolute configuration if chiral co-formers are used.

Temperature:100 K (Liquid Nitrogen Stream) is mandatory.

Resolution: Collect data to at least 0.8 Å (2θ ≈ 50° for Mo) to resolve the H-atom positions on

the carboxylic acid.

Structure Solution & Refinement
Solution Strategy
Use SHELXT (Intrinsic Phasing) within the OLEX2 GUI.

Space Group Prediction: Expect Centrosymmetric groups: P2₁/c (Monoclinic) or P-1

(Triclinic).
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Reasoning: Racemic/achiral organic acids pack most efficiently in centrosymmetric space

groups (Wallach's Rule).

Refinement Challenges
Carboxylic Acid Proton: Locate the proton on the Fourier difference map. It should form a

dimer across an inversion center.

Ethyl Group Disorder: If the thermal ellipsoid of the terminal methyl carbon (C10) is

elongated, model it as disordered over two positions (PART 1 / PART 2) with occupancy

refined (variable fvar).

Weighting Scheme: Update the weighting scheme (WGHT) in the final cycles to flatten the

variance (Goodness of Fit ≈ 1.0).

Structural Analysis: What to Expect
The analysis must confirm the presence of specific supramolecular motifs defined by Etter's

Rules for hydrogen bonding.

The "Salicylate" Core (Intramolecular)
The defining feature of 2-hydroxybenzoic acids is the Intramolecular Hydrogen Bond.

Motif: S(6) graph set.

Interaction: Phenolic O-H ... O=C (Carbonyl).

Geometry: O...O distance ≈ 2.6 Å; Angle ≈ 145°.

Effect: This "locks" the carboxyl group coplanar with the benzene ring, preventing the

phenolic OH from acting as an intermolecular donor.

The "Dimer" Interface (Intermolecular)
Motif: R²₂(8) graph set.

Interaction: COOH ... HOOC reciprocal pairing.
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Geometry: O...O distance ≈ 2.65 Å.

Significance: This dimer is the primary building block of the crystal lattice.

The 3-Methoxy Influence
The methoxy group at position 3 is sterically crowded by the phenolic OH (position 2).

Check: Look for a slight twist of the methoxy group out of the aromatic plane (torsion angle

C2-C3-O-C_methyl ≠ 0°).

Interaction: Weak C-H...O interactions often link the methoxy oxygen to aromatic protons of

neighboring dimers.

Phenol (OH)

Carbonyl (C=O)

Intramolecular S(6)
(Locks Conformation)

Carboxyl OH

Intermolecular R2,2(8)
(Dimer Formation)

Methoxy (OMe)

Ethyl Chain

Steric Repulsion
(Packing Control)

Click to download full resolution via product page

Figure 2: Interaction topology of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. The S(6) motif is

intramolecular, while the R2,2(8) motif drives lattice formation.

Advanced Analysis: Hirshfeld Surfaces
To quantify the contribution of the 5-ethyl group to the crystal packing, perform a Hirshfeld

Surface Analysis using CrystalExplorer.

Generate Surface: Map

over the molecular surface.

Red Spots: Indicate strong H-bonds (COOH dimer).
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White Regions: Van der Waals contacts.

Fingerprint Plot:

Spikes: Two sharp spikes at the bottom left indicate the strong O-H...O interactions.

Central Bulk: Represents H...H contacts (dispersive forces) dominated by the ethyl group

and aromatic ring.

Interpretation: If the H...H contribution exceeds 50%, the packing is driven largely by the

lipophilic ethyl chain and aromatic stacking, rather than just the polar headgroup.

Pharmaceutical Relevance
For drug development professionals, this structure serves as a model for:

Solubility Prediction: The strong intramolecular S(6) bond reduces the polarity of the phenol,

potentially increasing logP (lipophilicity) compared to meta- or para-hydroxybenzoic acids.

Salt Formation: The carboxylic acid is the only accessible proton donor for salt formation with

basic APIs (e.g., amines), as the phenolic proton is sequestered.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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